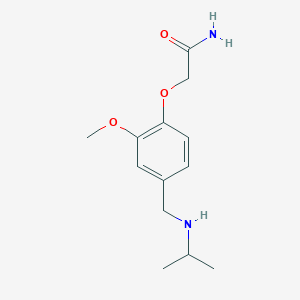
2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes an isopropylamino group, a methoxyphenoxy group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Isopropylamino)methyl)-2-methoxyphenoxy)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and isopropylamine.
Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with formaldehyde and isopropylamine to form 4-[(isopropylamino)methyl]-2-methoxyphenol.
Acetylation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, 2-{4-[(isopropylamino)methyl]-2-methoxyphenoxy}acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are
Propiedades
Fórmula molecular |
C13H20N2O3 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)15-7-10-4-5-11(12(6-10)17-3)18-8-13(14)16/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16) |
Clave InChI |
BAAQDDYEFKNLCM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
SMILES canónico |
CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
![N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![TERT-BUTYL({[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL})AMINE](/img/structure/B249522.png)
![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![1-allyl-N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-1H-tetraazol-5-amine](/img/structure/B249530.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetraazol-5-amine](/img/structure/B249537.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)
